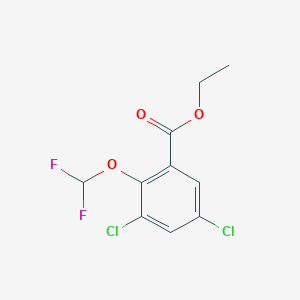
Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate
説明
Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate is an organic compound with the molecular formula C10H8Cl2F2O3 and a molecular weight of 285.07 g/mol. This compound is characterized by the presence of two chlorine atoms, two fluorine atoms, and an ethyl ester group attached to a benzoate ring. It is commonly used in organic synthesis and has various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate typically involves the reaction of 3,5-dichloro-2-hydroxybenzoic acid with
生物活性
Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological mechanisms, comparative studies with similar compounds, and relevant case studies that highlight its pharmacological properties.
Chemical Structure and Properties
This compound has a molecular formula of C10H8Cl2F2O3 and a molecular weight of approximately 285.07 g/mol. The compound features two chlorine atoms and two fluorine atoms, which contribute to its chemical reactivity and potential applications in various fields, including organic synthesis and drug development.
The biological activity of this compound primarily involves its interaction with enzymes and receptors within biological systems. The presence of electron-withdrawing groups such as chlorine and fluorine enhances its binding affinity to target proteins, influencing various biochemical pathways. Studies suggest that the difluoromethoxy group may enhance the compound's lipophilicity and metabolic stability, making it a valuable scaffold in drug design.
Enzyme Inhibition
Preliminary studies indicate that this compound exhibits enzyme inhibition properties. For instance, it may inhibit lysosomal phospholipase A2 (LPLA2), which is crucial for lipid metabolism. Inhibition of this enzyme can lead to significant physiological effects, including modulation of inflammatory responses .
Antimicrobial Properties
Research has also explored the antimicrobial potential of this compound. The difluoromethoxy group is believed to enhance the compound's ability to penetrate microbial membranes, thereby increasing its efficacy against various pathogens. This property is particularly relevant in the context of developing new antibiotics .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds. Below is a comparison table highlighting key features:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 3,4-dichloro-2-(difluoromethoxy)benzoate | Similar halogenated benzoate structure | Potential for different enzyme interactions |
| Ethyl 2,4-dichlorobenzoate | Lacks difluoromethoxy group | Lower lipophilicity and metabolic stability |
| Ethyl 2-(difluoromethoxy)benzoate | Single difluoromethoxy substitution | Enhanced binding affinity but less chlorination |
This comparison illustrates how the presence of both chlorine and difluoromethoxy groups in this compound may confer distinct biological properties compared to its analogs.
Case Studies and Research Findings
- Inhibition Studies : A study conducted on various small molecules indicated that compounds similar to this compound showed varying degrees of inhibition against LPLA2. The findings suggested that modifications in halogenation could significantly affect enzyme binding affinity and inhibition efficacy .
- Antimicrobial Efficacy : Another research project evaluated the antimicrobial properties of fluorinated benzoates, including this compound. Results demonstrated that the compound exhibited promising activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .
- Pharmacokinetic Studies : Ongoing research into the pharmacokinetics of this compound aims to elucidate its absorption, distribution, metabolism, and excretion (ADME) profiles. Early results indicate favorable metabolic stability due to the difluoromethoxy group.
特性
IUPAC Name |
ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2F2O3/c1-2-16-9(15)6-3-5(11)4-7(12)8(6)17-10(13)14/h3-4,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKQHPARZHKTFRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)Cl)Cl)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















